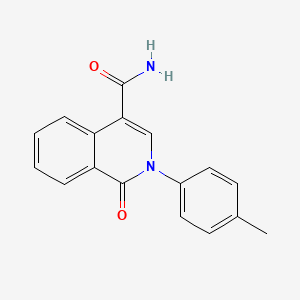
1,2-Dihydro-2-(4-methylphenyl)-1-oxo-4-isoquinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes an isoquinoline backbone substituted with a 4-methylphenyl group and a carboxamide group
Preparation Methods
The synthesis of 2-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline core.
Introduction of the 4-Methylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the isoquinoline core is alkylated with a 4-methylphenyl halide in the presence of a Lewis acid catalyst.
Formation of the Carboxamide Group:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound. Common reagents include halogens and nitrating agents.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Biological Research: It is used in studies investigating enzyme inhibition and receptor binding due to its structural similarity to bioactive molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBOXAMIDE include:
2-(4-Methylphenyl)quinoline: Lacks the carboxamide group but shares the isoquinoline core.
4-Methylphenylisoquinoline: Similar structure but without the carbonyl group.
N-(4-Methylphenyl)isoquinoline-4-carboxamide: Similar but with variations in the substitution pattern.
The uniqueness of 2-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
133096-38-5 |
|---|---|
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-(4-methylphenyl)-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C17H14N2O2/c1-11-6-8-12(9-7-11)19-10-15(16(18)20)13-4-2-3-5-14(13)17(19)21/h2-10H,1H3,(H2,18,20) |
InChI Key |
BOUJKKFDQVDJBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


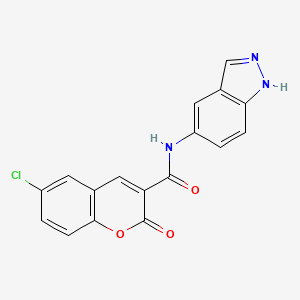
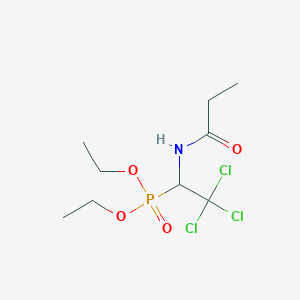
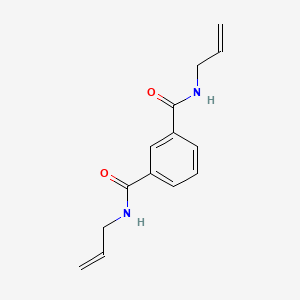
![N,N'-bis[(E)-(4-nitrophenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B11114042.png)
![2-(3-hydroxyphenyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11114054.png)
![(2-Methyl-3-furyl){4-[(2-methyl-3-furyl)carbonyl]piperazino}methanone](/img/structure/B11114059.png)
![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B11114064.png)
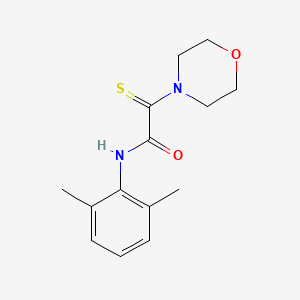
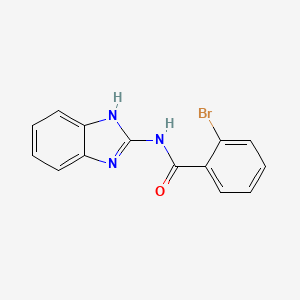
![1-[(2-Fluorophenyl)sulfonyl]-4-(3-methylbutyl)piperazine](/img/structure/B11114090.png)

![Methyl 5-methyl-4-(4-methylphenyl)-2-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B11114106.png)
![Ethyl 4-[(2-chlorophenyl)methyl]-1,2-dimethylpyrrole-3-carboxylate](/img/structure/B11114108.png)
![5-({6-Ethyl-3-[(3-methoxyphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-5-oxopentanoic acid](/img/structure/B11114120.png)
